molecular formula C60H113NO18 B1148511 Ceramide trihexosides CAS No. 71965-57-6

Ceramide trihexosides

Cat. No.: B1148511
CAS No.: 71965-57-6
M. Wt: 1137 (tetracosanoyl)
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Globotriaosycleramides are glycosphingolipids found in mammalian cell membranes that are synthesized from lactosylceramides. They act as receptors for Shiga and Shiga-like toxins in vitro and in vivo. Globotriaosylceramides accumulate in endothelial cells, pericytes, vascular smooth muscle cells, renal epithelial cells, dorsal ganglia neuronal cells, and myocardial cells in patients with Fabry disease, a lysosomal storage disorder characterized by a deficiency in the enzyme α-galactosidase A. Globotriaosylceramides act as natural resistance factors to HIV infection, interacting with HIV gp120 to prevent its interaction with chemokine co-receptors and subsequent fusion of HIV to host cell membranes. This product contains a mixture of hydroxy and non-hydroxy fatty acid-containing globotriaosylceramides isolated from porcine red blood cells (RBCs).

Scientific Research Applications

Enzymatic Hydrolysis and Lipid Analysis

Ceramide trihexosides are subject to enzymatic hydrolysis, an area extensively studied for its biochemical significance. For instance, a study on human liver α-galactosidase, a key enzyme in this process, revealed the necessity of certain activators and the effects of inhibitors on the hydrolysis of ceramide trihexoside. This research highlights the complex interactions involved in lipid hydrolysis within biological systems (Ho, 1973). Additionally, the anomeric structure of this compound has been characterized, providing insights into the molecular configuration of these lipids, which is crucial for understanding their biological functions (Hakomori et al., 1971).

Pathological Accumulation and Disease Correlation

This compound are known to accumulate in certain diseases, notably Fabry's disease. Studies have documented the accumulation of these lipids in various tissues and fluids, such as the nervous system and urine, offering crucial insights into the pathology and biochemical disruptions in Fabry's disease (Kaye et al., 1988), (Grégoire et al., 1971).

Synthetic Approaches and Chemical Analysis

Synthetic studies of this compound, like the total synthesis reported by Shapiro and Acher, are crucial for advancing biochemical research and potential therapeutic applications. These studies provide a foundational understanding of the chemical properties and potential manipulation of these molecules (Shapiro & Acher, 1978). Furthermore, the study of glycolipids in erythrocyte stroma sheds light on the variations and abnormalities in lipid composition in certain diseases, emphasizing the role of these lipids in cellular functions (Joseph & Gockerman, 1975).

Metabolic Studies and Clinical Implications

Research on the metabolism of this compound in cultured skin fibroblasts from Fabry's patients provides critical insights into the cellular handling of these lipids and their role in disease processes. This work aids in understanding the metabolic pathways involved and potential targets for therapeutic intervention (Kobayashi et al., 1984).

Molecular and Structural Analysis

Detailed molecular and structural analyses of this compound, such as in the study of glycolipids in rice bran, reveal the complex nature of these molecules and their varied forms in different biological contexts. This research is key to understanding the diverse roles and functions of these lipids across different species and tissues (Fujino & Ohnishi, 1976).

Mechanism of Action

Target of Action

Ceramide trihexosides, also known as globotriaosylceramides (Gb3), are a type of globoside . They are formed by the alpha linkage of galactose to lactosylceramide, catalyzed by the enzyme A4GALT . The primary targets of this compound are the cells where they play a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation .

Mode of Action

This compound interact with their targets by being involved in the regulation of cell growth and death . For instance, they can inhibit the activity of neuraminidase 3 (NEU3), an enzyme that catalyzes the conversion of GM3 into this compound (Gb3). This inhibition reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to chemotherapy .

Biochemical Pathways

This compound are part of the sphingolipid metabolic pathway . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . Ceramides and dihydroceramides, which are also part of this pathway, play pivotal roles in regulating cellular metabolism .

Pharmacokinetics

It is known that defects in the enzyme alpha-galactosidase can lead to the buildup of globotriaosylceramide, causing fabry’s disease . This suggests that the enzyme alpha-galactosidase plays a crucial role in the metabolism of this compound.

Result of Action

The accumulation of this compound can have significant effects at the molecular and cellular levels. For instance, in the case of Fabry’s disease, the buildup of globotriaosylceramide can lead to a range of symptoms, including pain, kidney dysfunction, and heart disease . On the other hand, the inhibition of this compound can improve the sensitivity of drug-resistant cells to chemotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as alpha-galactosidase and NEU3, can affect the metabolism of this compound . Additionally, the cellular environment, including the presence of other bioactive molecules and the overall health of the cell, can also influence the action of this compound.

Safety and Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the safety of ceramides, which function in cosmetics primarily as hair conditioning agents and skin conditioning agents-miscellaneous . The Panel concluded that ceramides were safe in cosmetics in the present practices of use and concentration described in this safety assessment .

Future Directions

Over the past few decades, studies have begun to show the significant impact of ceramides and adipokines on metabolic health, particularly in diabetes and CVD . Higher levels of ceramides correlate with low levels of adiponectin as well as with leptin and insulin resistance .

Biochemical Analysis

Biochemical Properties

Ceramide trihexosides are glycosphingolipids composed of a ceramide backbone with three hexose sugar molecules attached . They play crucial roles in cell membrane structure, signaling, and recognition . This compound interact with various enzymes, proteins, and other biomolecules, contributing to membrane integrity and stability, modulating cell signaling pathways, and participating in cell-cell interactions .

Cellular Effects

This compound have profound effects on various types of cells and cellular processes . They influence cell function by modifying intracellular signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves their interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Neuraminidase 3 (NEU3) can catalyze the conversion of GM3 into this compound (Gb3). Ferulic acid (FA) inhibits the activity of NEU3 and then reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to OXA chemotherapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . For instance, long-chain ceramides increase between T1 (within 12 h of last known well) and T2 (1 - 7 days from last known well), whereas very-long chain ceramides decrease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, high-fat diets disrupt insulin signaling and increase inflammation, with lipid mediators such as diacylglycerol (DAG) and ceramides playing significant roles .

Metabolic Pathways

This compound are involved in various metabolic pathways . For instance, while synthesis of ceramides is performed in the endoplasmic reticulum (ER), proteins associated with ceramide metabolism are located on membrane arrangement of mitochondria and ER (MAMs) .

Transport and Distribution

This compound are transported through a non-ATP dependent vesicular transport from the ER toward the cis-Golgi, where GlcCer synthase adds a glucose molecule to ceramides to give GlcCer . Ceramides are also transported to the trans-Golgi to give SM after addition of a phosphocholine by the sphingomyelin synthase 1 (SMS1) .

Subcellular Localization

This compound are localized in the endoplasmic reticulum and Golgi apparatus . The subcellular localization of ceramide production can lead to drastically different physiological outcomes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceramide trihexosides involves the condensation of a ceramide with two molecules of glucose followed by the addition of a galactose molecule. The synthesis can be achieved using chemical or enzymatic methods.", "Starting Materials": [ "Ceramide", "Glucose", "Galactose" ], "Reaction": [ "Step 1: Activation of ceramide with a suitable activating agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvent.", "Step 2: Addition of two molecules of glucose to the activated ceramide in the presence of a Lewis acid catalyst such as boron trifluoride etherate.", "Step 3: Addition of galactose to the intermediate product from step 2 in the presence of a suitable glycosyltransferase enzyme such as lactose synthase.", "Step 4: Purification of the product using column chromatography or other suitable methods." ] }

CAS No.

71965-57-6

Molecular Formula

C60H113NO18

Molecular Weight

1137 (tetracosanoyl)

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Synonyms

CTH;  Gb3;  Globotriaosylceramide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.